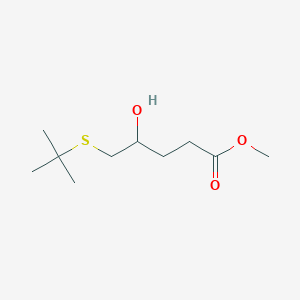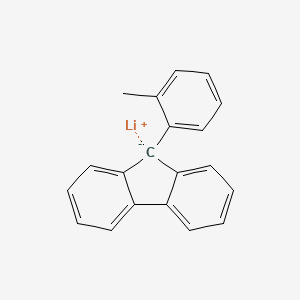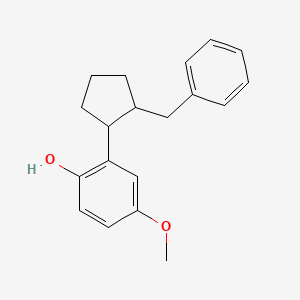
2-(2-Benzylcyclopentyl)-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzylcyclopentyl)-4-methoxyphenol is an organic compound that features a benzyl group attached to a cyclopentyl ring, which is further connected to a methoxyphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzylcyclopentyl)-4-methoxyphenol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, which are prepared by reacting organohalides with magnesium. The Grignard reagent then reacts with a suitable carbonyl compound to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of reflux condensers and separatory funnels to manage the reaction mixture and isolate the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Benzylcyclopentyl)-4-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2-Benzylcyclopentyl)-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(2-Benzylcyclopentyl)-4-methoxyphenol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act by binding to receptors or enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-Benzylcyclopentyl)-4-methoxyphenol include other benzyl-substituted cyclopentyl phenols and methoxyphenols. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .
Uniqueness
What sets this compound apart is its unique combination of a benzyl group, cyclopentyl ring, and methoxyphenol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
61076-65-1 |
|---|---|
Molekularformel |
C19H22O2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-(2-benzylcyclopentyl)-4-methoxyphenol |
InChI |
InChI=1S/C19H22O2/c1-21-16-10-11-19(20)18(13-16)17-9-5-8-15(17)12-14-6-3-2-4-7-14/h2-4,6-7,10-11,13,15,17,20H,5,8-9,12H2,1H3 |
InChI-Schlüssel |
PMDAOWRGNSPJLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C2CCCC2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)
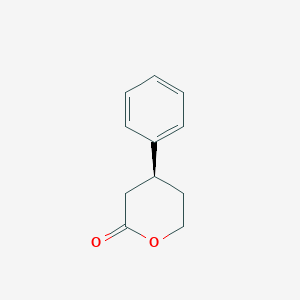
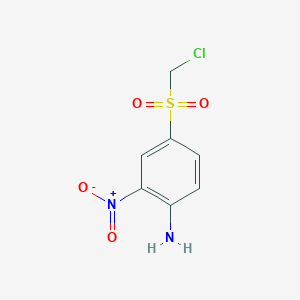
![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
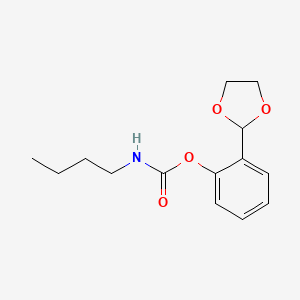
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
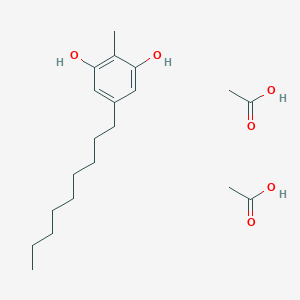
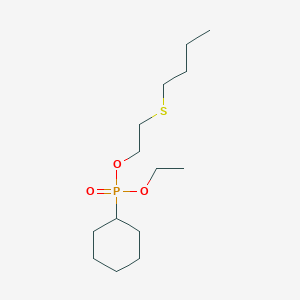
![N-[(Piperazin-1-yl)methyl]benzamide](/img/structure/B14587489.png)
![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)
